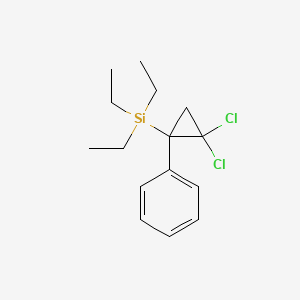![molecular formula C13H11IO4 B14291341 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate CAS No. 112937-72-1](/img/structure/B14291341.png)
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom, a propynyl group, and an acetyloxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoprop-2-yn-1-ol and 4-(acetyloxy)phenylacetic acid.
Esterification Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 4-(acetyloxy)phenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another compound with a similar propynyl and iodine structure but different functional groups.
4-(Acetyloxy)phenylacetic acid derivatives: Compounds with similar acetyloxyphenyl acetate moiety but different substituents.
Uniqueness
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
112937-72-1 |
|---|---|
Molecular Formula |
C13H11IO4 |
Molecular Weight |
358.13 g/mol |
IUPAC Name |
3-iodoprop-2-ynyl 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C13H11IO4/c1-10(15)18-12-5-3-11(4-6-12)9-13(16)17-8-2-7-14/h3-6H,8-9H2,1H3 |
InChI Key |
DETCWDSULKOMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)







